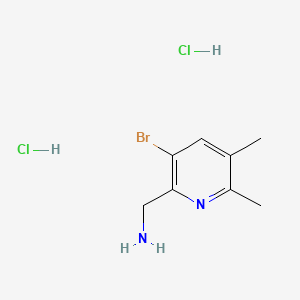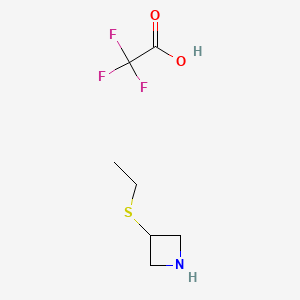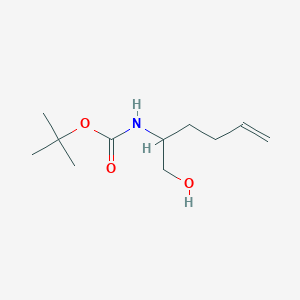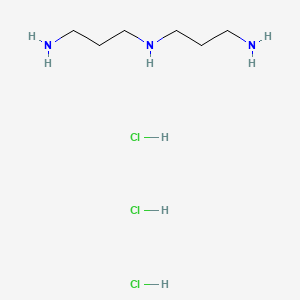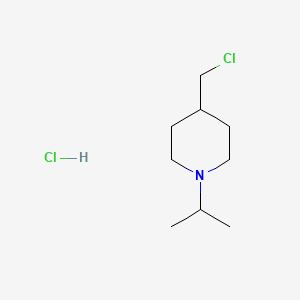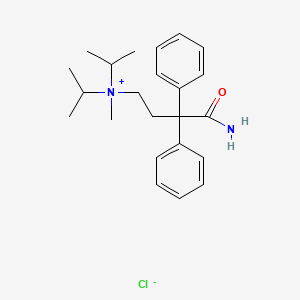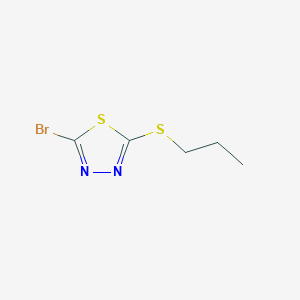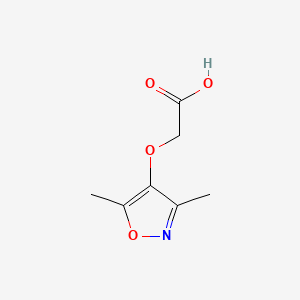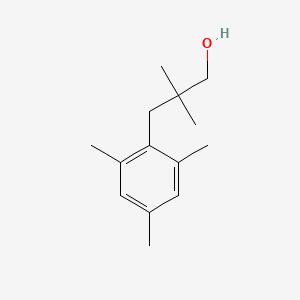
(2E)-3-(5-methylthiophen-2-yl)-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(5-methylthiophen-2-yl)-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile is an organic compound that features a thiophene ring, a morpholine moiety, and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(5-methylthiophen-2-yl)-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiophene Ring: Starting from a suitable precursor, the thiophene ring can be synthesized through cyclization reactions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions.
Formation of the Enamine Nitrile: The enamine nitrile can be formed through condensation reactions involving nitriles and amines.
Attachment of the Morpholine Moiety: The morpholine ring can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The morpholine moiety could be involved in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions might involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.
科学的研究の応用
Chemistry
In chemistry, (2E)-3-(5-methylthiophen-2-yl)-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile could be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be investigated for its potential as a bioactive molecule, possibly interacting with specific proteins or enzymes.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, the compound might be used in the development of new materials, such as polymers or electronic devices, due to its unique chemical properties.
作用機序
The mechanism of action of (2E)-3-(5-methylthiophen-2-yl)-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile would depend on its specific interactions with molecular targets. This could involve binding to proteins, enzymes, or receptors, leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
Thiophene Derivatives: Compounds with similar thiophene rings, such as 2-acetylthiophene.
Morpholine Derivatives: Compounds with morpholine moieties, such as morpholine-4-carboxamide.
Nitrile Compounds: Compounds with nitrile groups, such as acrylonitrile.
Uniqueness
The uniqueness of (2E)-3-(5-methylthiophen-2-yl)-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile lies in its combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other compounds.
特性
分子式 |
C13H14N2O2S |
|---|---|
分子量 |
262.33 g/mol |
IUPAC名 |
(E)-3-(5-methylthiophen-2-yl)-2-(morpholine-4-carbonyl)prop-2-enenitrile |
InChI |
InChI=1S/C13H14N2O2S/c1-10-2-3-12(18-10)8-11(9-14)13(16)15-4-6-17-7-5-15/h2-3,8H,4-7H2,1H3/b11-8+ |
InChIキー |
FNLDBNNNAPMKTJ-DHZHZOJOSA-N |
異性体SMILES |
CC1=CC=C(S1)/C=C(\C#N)/C(=O)N2CCOCC2 |
正規SMILES |
CC1=CC=C(S1)C=C(C#N)C(=O)N2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


